molecular formula C15H15BrOS B13462208 1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene

1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene

Cat. No.: B13462208
M. Wt: 323.2 g/mol
InChI Key: FVJNPMNRBARKSP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethylsulfanyl group

Preparation Methods

The synthesis of 1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Benzyloxylation: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the brominated benzene derivative in the presence of a base like sodium hydroxide (NaOH).

    Ethylsulfanylation: The ethylsulfanyl group can be added through a nucleophilic substitution reaction using ethylthiol (C₂H₅SH) and a suitable leaving group on the benzene ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane (DCM) or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is used in the study of biochemical pathways and interactions due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene exerts its effects depends on its interactions with molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and ethylsulfanyl groups can engage in various chemical reactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene can be compared with other benzene derivatives such as:

    1-(Benzyloxy)-4-chloro-2-(ethylsulfanyl)benzene: Similar structure but with a chlorine atom instead of bromine.

    1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.

    1-(Benzyloxy)-4-bromo-2-(hydroxysulfanyl)benzene: Similar structure but with a hydroxysulfanyl group instead of ethylsulfanyl.

These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, making this compound unique in its applications and behavior.

Properties

Molecular Formula

C15H15BrOS

Molecular Weight

323.2 g/mol

IUPAC Name

4-bromo-2-ethylsulfanyl-1-phenylmethoxybenzene

InChI

InChI=1S/C15H15BrOS/c1-2-18-15-10-13(16)8-9-14(15)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

FVJNPMNRBARKSP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2

Origin of Product

United States

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